1-(3-chlorophenyl)-6-((3-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
CAS No.: 922050-43-9
Cat. No.: VC7555206
Molecular Formula: C18H12ClFN4OS
Molecular Weight: 386.83
* For research use only. Not for human or veterinary use.
![1-(3-chlorophenyl)-6-((3-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol - 922050-43-9](/images/structure/VC7555206.png)
Specification
CAS No. | 922050-43-9 |
---|---|
Molecular Formula | C18H12ClFN4OS |
Molecular Weight | 386.83 |
IUPAC Name | 1-(3-chlorophenyl)-6-[(3-fluorophenyl)methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C18H12ClFN4OS/c19-12-4-2-6-14(8-12)24-16-15(9-21-24)17(25)23-18(22-16)26-10-11-3-1-5-13(20)7-11/h1-9H,10H2,(H,22,23,25) |
Standard InChI Key | UOKVDSYQCQTNLE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-(3-chlorophenyl)-6-[(3-fluorophenyl)methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Its molecular formula is C₁₈H₁₂ClFN₄OS, corresponding to a molecular weight of 386.83 g/mol. The presence of both chlorine and fluorine atoms introduces significant electronegativity, influencing its reactivity and intermolecular interactions.
Synthetic Methodologies
Microwave-Assisted Synthesis
Microwave techniques have revolutionized the synthesis of pyrazolo[3,4-d]pyrimidines by reducing reaction times from hours to minutes. For instance, Lala Kundan et al. reported a 74% yield for a structurally similar compound using POCl₃ under 175 W microwave irradiation .
Table 2: Optimization Conditions for Microwave Synthesis
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Power | 175 W | Maximizes efficiency of POCl₃-mediated cyclization |
Temperature | 110°C | Prevents decomposition of thioether intermediates |
Reaction Time | 10–12 minutes | Balances completion and side reactions |
Pharmacological Profile
Property | Value | Method |
---|---|---|
LogP | 3.9 | XLogP3 |
Caco-2 Permeability | 22.4 nm/s | SwissADME |
CYP3A4 Inhibition | Low (IC₅₀ > 50 μM) | PreADMET |
Applications in Drug Discovery
Kinase Inhibitor Development
The compound’s scaffold aligns with FDA-approved kinase inhibitors such as Ruxolitinib (JAK1/2 inhibitor). Structural modifications could enhance selectivity for oncogenic kinases.
Antibacterial Activity
Pyrazolo[3,4-d]pyrimidines with thioether substituents exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus . The 3-fluorobenzyl group may disrupt bacterial membrane synthesis.
Future Perspectives
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Synthetic Optimization: Explore green chemistry approaches (e.g., biocatalysis) to improve yield and sustainability.
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Target Identification: Conduct high-throughput screening against kinase libraries.
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In Vivo Studies: Evaluate pharmacokinetics and efficacy in xenograft models.
The integration of computational modeling and fragment-based drug design will accelerate the development of this compound into a viable therapeutic agent.
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